- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
Cas no 1373332-57-0 ([(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate)
![[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate structure](https://it.kuujia.com/scimg/cas/1373332-57-0x500.png)
1373332-57-0 structure
Nome del prodotto:[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate
Numero CAS:1373332-57-0
MF:C16H16O5
MW:288.295245170593
CID:5291147
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3aR,6aR)-6-[(Benzoyloxy)methyl]-3a,6a-dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one (ACI)
- [(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate
-
- Inchi: 1S/C16H16O5/c1-16(2)20-13-11(8-12(17)14(13)21-16)9-19-15(18)10-6-4-3-5-7-10/h3-8,13-14H,9H2,1-2H3/t13-,14+/m1/s1
- Chiave InChI: COZWZEQOJYDTOT-KGLIPLIRSA-N
- Sorrisi: C(C1=CC(=O)[C@@H]2OC(O[C@H]12)(C)C)OC(C1C=CC=CC=1)=O
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-250MG |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 250MG |
¥ 8,962.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-500MG |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 500MG |
¥ 14,942.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-1G |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 1g |
¥ 22,407.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-500mg |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 500mg |
¥14942.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-100MG |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 100MG |
¥ 5,603.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-5G |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 5g |
¥ 67,221.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-100mg |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 100mg |
¥5603.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-250mg |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 250mg |
¥8963.0 | 2024-04-24 |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Riferimento
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 1 h, -78 °C
1.2 Reagents: Triethylamine ; rt
2.1 Solvents: Tetrahydrofuran ; -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
1.2 Reagents: Triethylamine ; rt
2.1 Solvents: Tetrahydrofuran ; -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Riferimento
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Riferimento
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Riferimento
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; -78 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Riferimento
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Raw materials
- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-
- D-ribo-Hex-1-enitol, 1,2-dideoxy-6-O-[(1,1-dimethylethyl)diphenylsilyl]-5-C-ethenyl-3,4-O-(1-methylethylidene)-
- (R)-2-(tert-butyldiphenylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol
- vinylmagnesium bromide solution
- (-)-1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(tert-butyldiphenylsilyloxy)ethan-1-one
- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-6-O-(phenylmethyl)-
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Preparation Products
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Letteratura correlata
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
1373332-57-0 ([(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate) Prodotti correlati
- 2679950-33-3((1R)-1-{4-(dimethylamino)methylphenyl}ethan-1-amine dihydrochloride)
- 118458-20-1(Yttrium, m5-oxotetrakis[m-(2-propanolato)]tetrakis[m3-(2-propanolato)]pentakis(2-propanolato)penta-)
- 1502321-19-8(1-(furan-3-yl)-5-methoxypentane-1,3-dione)
- 2639440-68-7(5-(4-{(tert-butoxy)carbonylamino}-3,5-dimethyl-1H-pyrazol-1-yl)methylfuran-2-carboxylic acid)
- 2680882-70-4(benzyl N-1-(4-bromo-3-chlorophenyl)cyclopropylcarbamate)
- 1804677-81-3(4-Amino-5-(aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine)
- 299955-39-8(1-(3,4-dimethylphenyl)-3-phenyl-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione)
- 1270409-92-1(2-4-(2-methylpropyl)phenylazetidine)
- 1587-06-0(3-(2-isopropylphenyl)-1-propene)
- 1855794-73-8(1-Oxaspiro[4.4]nonane-2-methanamine, 7-methyl-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1373332-57-0)[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate

Purezza:99%/99%/99%
Quantità:100.0mg/250.0mg/500.0mg
Prezzo ($):702.0/1123.0/1873.0